Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate typically involves the reaction of 4-anilino-6-chloropyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, or antibacterial activities.
Biological Studies: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl [(4-anilino-6-methylpyrimidin-2-yl)oxy]acetate
- Ethyl [(4-anilino-6-fluoropyrimidin-2-yl)oxy]acetate
- Ethyl [(4-anilino-6-bromopyrimidin-2-yl)oxy]acetate
Uniqueness
Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate is unique due to the presence of the chlorine atom on the pyrimidine ring, which can influence its reactivity and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
86627-35-2 |
---|---|
Molekularformel |
C14H14ClN3O3 |
Molekulargewicht |
307.73 g/mol |
IUPAC-Name |
ethyl 2-(4-anilino-6-chloropyrimidin-2-yl)oxyacetate |
InChI |
InChI=1S/C14H14ClN3O3/c1-2-20-13(19)9-21-14-17-11(15)8-12(18-14)16-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
XVBXVJOLDGTOFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.